N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide
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Overview
Description
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide is a chemical compound with the molecular formula C10H11Cl2NOS It is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzyl chloride with thioethanol to form 2,4-dichlorobenzylthioethanol. This intermediate is then reacted with acetic anhydride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the acetamide group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, while the methylsulfanyl group can undergo oxidation or reduction reactions. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide: This compound has a similar structure but with an amino group instead of a methylsulfanyl group.
N-[2-(2,4-dichlorophenyl)ethyl]-2-(methylamino)acetamide: This compound features a methylamino group instead of a methylsulfanyl group.
Uniqueness
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the amino or methylamino groups, making this compound valuable for certain applications .
Properties
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NOS/c1-8(15)14-4-5-16-7-9-2-3-10(12)6-11(9)13/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBSXKLEDBGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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